Thermal Decomposition Activation Energy
The thermal decomposition of beryllium oxalate trihydrate to BeO proceeds with an activation energy (Ea) of 88.9 kJ mol⁻¹, as determined by isothermal thermogravimetric analysis using a D2 diffusion mechanism model [1]. This value is reported to be lower than that commonly reported for other Group II oxalates, suggesting a comparatively less stable oxalate that decomposes more readily [1].
| Evidence Dimension | Thermal decomposition activation energy |
|---|---|
| Target Compound Data | 88.9 kJ mol⁻¹ |
| Comparator Or Baseline | Other Group II oxalates (magnesium, calcium oxalates) |
| Quantified Difference | Lower than commonly reported for other Group II oxalates |
| Conditions | Isothermal TGA; D2 diffusion mechanism model |
Why This Matters
Lower activation energy enables less energy-intensive calcination processes for BeO production, directly affecting manufacturing cost and throughput.
- [1] Dollimore, D. et al. (1998). The thermal decomposition of beryllium oxalate and related materials. Thermochimica Acta, 318(1-2), 155-163. View Source
